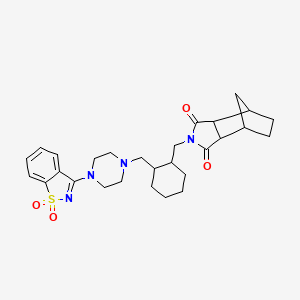
Lurasidone Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lurasidone Sulfone is a metabolite of Lurasidone, an atypical antipsychotic medication used primarily to treat schizophrenia and bipolar disorder
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lurasidone Sulfone can be synthesized through the oxidation of Lurasidone. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the complete conversion of Lurasidone to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lurasidone Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Lurasidone to this compound.
Reduction: Potential reduction back to Lurasidone or other intermediates.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: this compound.
Reduction: Lurasidone, intermediate compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Lurasidone Sulfone has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of new derivatives.
Biology: Studied for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Investigated for its pharmacological activity and potential therapeutic applications beyond its parent compound, Lurasidone.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug metabolism studies.
Wirkmechanismus
Lurasidone Sulfone exerts its effects by interacting with various molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, modulating neurotransmitter activity and contributing to its antipsychotic effects. The compound’s mechanism of action involves the inhibition of receptor signaling pathways, leading to changes in neuronal activity and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lurasidone: The parent compound, primarily used for treating schizophrenia and bipolar disorder.
Ziprasidone: Another atypical antipsychotic with similar receptor binding profiles.
Cariprazine: An atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Lamotrigine: A mood stabilizer used in bipolar disorder, with different mechanisms of action.
Uniqueness
Lurasidone Sulfone is unique due to its specific metabolic origin from Lurasidone and its distinct pharmacological profile. Unlike its parent compound, this compound may exhibit different receptor affinities and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H36N4O4S |
|---|---|
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
4-[[2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
InChI-Schlüssel |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
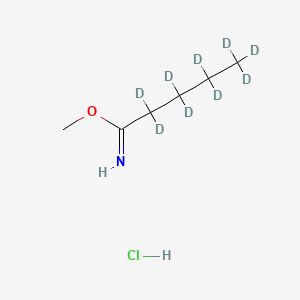
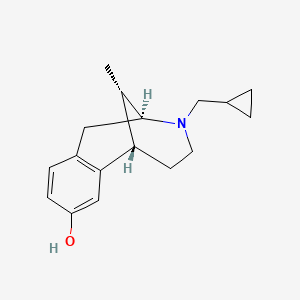
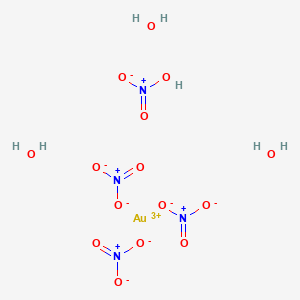
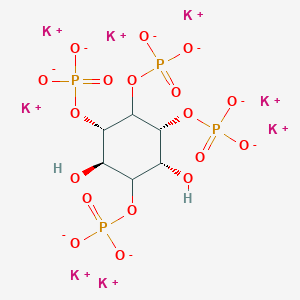
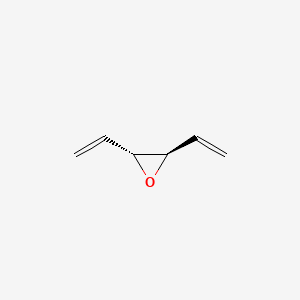
![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
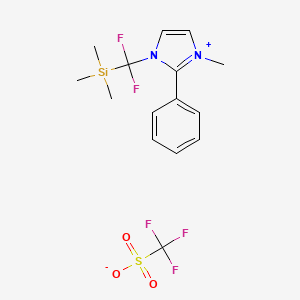
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
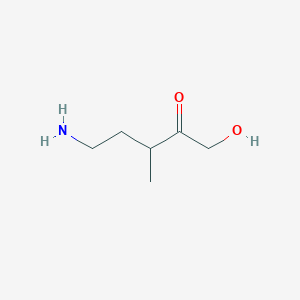
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
